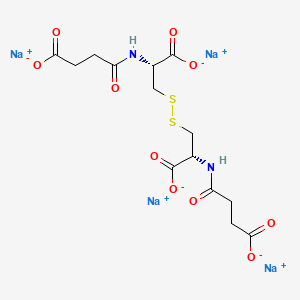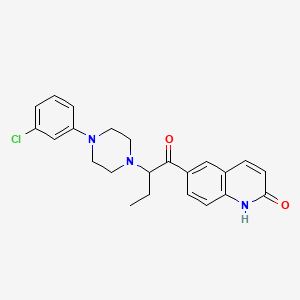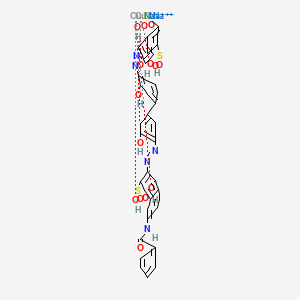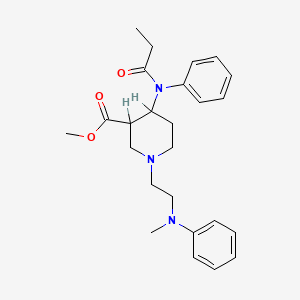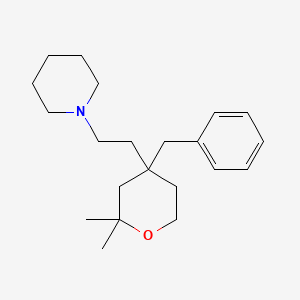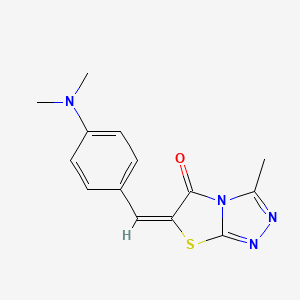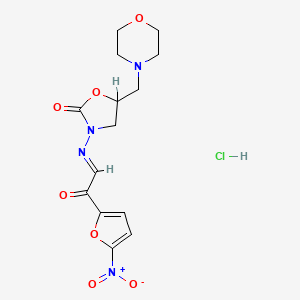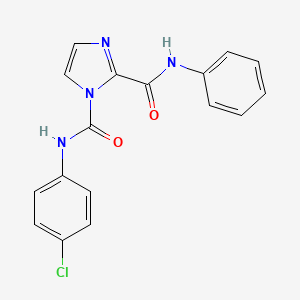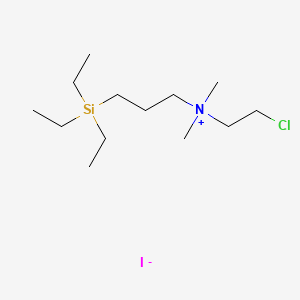
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide is a quaternary ammonium compound with the molecular formula C13H29ClINSi. It is known for its unique structure, which includes a triethylsilyl group, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide typically involves the reaction of (3-(triethylsilyl)propyl)amine with 2-chloroethyl iodide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is typically obtained through crystallization and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include substituted ammonium compounds with different nucleophiles.
Oxidation: Products include oxides or other oxidized forms of the compound.
Reduction: Products include amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent for biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and catalysts.
Wirkmechanismus
The mechanism of action of (2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide involves its interaction with various molecular targets. The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making it useful in antimicrobial and therapeutic applications. The triethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloroethyl)trimethylammonium iodide
- (2-Chloroethyl)dimethyl(3-(trimethylsilyl)propyl)ammonium iodide
- (2-Chloroethyl)dimethyl(3-(triisopropylsilyl)propyl)ammonium iodide
Uniqueness
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84584-77-0 |
|---|---|
Molekularformel |
C13H31ClINSi |
Molekulargewicht |
391.83 g/mol |
IUPAC-Name |
2-chloroethyl-dimethyl-(3-triethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C13H31ClNSi.HI/c1-6-16(7-2,8-3)13-9-11-15(4,5)12-10-14;/h6-13H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OQCXWUDSSCMYTI-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Si](CC)(CC)CCC[N+](C)(C)CCCl.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




